N,N-Diisopropyl-4-methoxytryptamine, free base, is a synthetic compound belonging to the tryptamine class, known for its psychoactive properties. It is structurally related to other well-known hallucinogens such as N,N-Dimethyltryptamine and psilocybin. The compound is primarily studied for its pharmacological effects and potential applications in both research and therapeutic contexts.
This compound can be synthesized through various chemical methods, primarily involving modifications of tryptamine derivatives. The synthesis routes often utilize reagents such as lithium aluminum hydride and anhydrous solvents to facilitate the formation of the desired product.
N,N-Diisopropyl-4-methoxytryptamine is classified as a small molecule and falls under the category of experimental and illicit substances. Its psychoactive effects have made it a subject of interest in both pharmacological studies and discussions surrounding drug abuse.
The synthesis of N,N-Diisopropyl-4-methoxytryptamine typically involves several steps, including the formation of key intermediates. A common method includes the Speeter and Anthony procedure, which allows for the creation of various substituted tryptamines.
The molecular formula for N,N-Diisopropyl-4-methoxytryptamine is . The compound features a tryptamine backbone with two isopropyl groups attached to the nitrogen atom and a methoxy group at the 4-position of the indole ring.
N,N-Diisopropyl-4-methoxytryptamine undergoes various chemical reactions typical of tryptamines, including:
The stability of N,N-Diisopropyl-4-methoxytryptamine in different pH environments has been studied, with notable degradation occurring in strongly acidic conditions.
The psychoactive effects of N,N-Diisopropyl-4-methoxytryptamine are primarily mediated through its action on serotonin receptors, particularly the 5-HT2A receptor subtype. This interaction leads to alterations in neurotransmitter release and neural activity.
Pharmacological studies indicate that compounds like N,N-Diisopropyl-4-methoxytryptamine exhibit binding affinities similar to other hallucinogenic tryptamines, suggesting a shared mechanism involving serotonin receptor modulation.
N,N-Diisopropyl-4-methoxytryptamine is primarily researched for its potential therapeutic applications in mental health treatment, particularly regarding mood disorders and anxiety. Its psychoactive properties make it a candidate for studies exploring altered states of consciousness and their therapeutic benefits.
Alexander Shulgin’s foundational work in the 1970s–1990s established the template for synthesizing and evaluating novel tryptamines. His book TiHKAL systematically documented structure-activity relationships (SAR) of >50 tryptamine analogs, including N,N-diisopropyltryptamine derivatives. Shulgin’s methodical substitutions at the 4-position of the indole ring and nitrogen sidechain revealed critical pharmacological insights: 4-position modifications significantly alter receptor binding profiles, while N,N-diisopropyl groups enhance metabolic stability compared to shorter alkyl chains [4] [7]. This work catalyzed the exploration of 4-methoxytryptamines as designer psychedelics.
Post-Shulgin, synthetic chemists utilized his protocols to generate novel analogs. 4-AcO-DALT (4-acetoxy-N,N-diallyltryptamine) and 4-HO-MET (4-hydroxy-N-methyl-N-ethyltryptamine) exemplify the diversification of 4-substituted tryptamines emerging in the 2000s [4]. N,N-Diisopropyl-4-methoxytryptamine represents a logical extension of this work, combining the 4-methoxy group’s electronic effects with the steric bulk of diisopropyl sidechains. Recent receptor profiling confirms these structural choices profoundly impact 5-HT receptor affinity (Table 1) [4].
Table 1: Structural Evolution of Key 4-Substituted Tryptamines
Compound | 4-Position | N-Substituents | Research Era |
---|---|---|---|
Psilocybin (4-PO-DMT) | Phosphoryloxy | Dimethyl | 1950s–Present |
4-HO-DiPT | Hydroxy | Diisopropyl | 1980s–1990s |
4-AcO-DALT | Acetoxy | Diallyl | 2000s |
N,N-Diisopropyl-4-methoxytryptamine | Methoxy | Diisopropyl | Post-2010 |
Unlike traditional tryptamines (e.g., psilocybin in Psilocybe mushrooms), 4-substituted synthetic analogs lack indigenous ethnopharmacological history. Their cultural integration emerged exclusively through online psychoactive communities and the research chemical (RC) market. Platforms like Erowid and PsychonautWiki disseminated user experiences, facilitating the adoption of compounds such as 4-HO-MET (“metocin”) and 4-AcO-DMT (“psilacetin”) as functional analogs of natural psychedelics [5] [6].
N,N-Diisopropyl-4-methoxytryptamine occupies a niche within this ecosystem. Its structural kinship to 4-HO-DiPT (a Shulgin-documented compound) positioned it as a candidate for “bioassaying” by psychonauts. Anecdotal reports emphasize its distinct effects profile compared to 5-methoxy derivatives (e.g., 5-MeO-DiPT), attributed to differential receptor engagement [4] [10]. This subcultural adoption reflects a broader trend: synthetic tryptamines are curated for perceived qualitative differences rather than traditional sacramental use [1] [6].
The legal status of N,N-diisopropyl-4-methoxytryptamine is intrinsically linked to the Federal Analog Act (21 U.S.C. § 813), which classifies structural analogs of Schedule I/II substances as controlled if intended for human consumption. However, the act’s “substantial similarity” criterion faces criticism for scientific vagueness. Courts have struggled to define whether similarity refers to chemical structure, pharmacological effects, or both, creating jurisdictional inconsistencies [3].
Globally, scheduling trends target specific substitutions:
Notably, Canada and Luxembourg lack specific controls for this compound, highlighting regulatory fragmentation. The Analog Act’s limitations hinder prosecution of novel analogs like N,N-diisopropyl-4-methoxytryptamine, though some states (e.g., Florida) have scheduled structural cousins [10].
Table 2: Global Legal Status of Key Tryptamines (2025)
Jurisdiction | N,N-Diisopropyl-4-methoxytryptamine | 5-MeO-DiPT | 4-HO-DMT (Psilocin) |
---|---|---|---|
United States | Analog Act applies | Schedule I | Schedule I |
China | Likely controlled | Controlled | Controlled |
Germany | Likely controlled | Anlage I BtMG | Anlage I BtMG |
Canada | Unscheduled | Unscheduled | Schedule III |
Sweden | Unscheduled | Health hazard | Controlled |
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 86687-37-8
CAS No.: 51999-19-0
CAS No.: 67584-42-3